K 76 Carboxylic acid

Description

However, based on contextual references, it may relate to a carboxylic acid derivative or a compound studied in the context of bioisosterism (e.g., ) or surface chemistry (e.g., –10). For this analysis, we assume "K 76" refers to a carboxylic acid compound with specific applications in drug design or material science. Carboxylic acids are characterized by their -COOH functional group, which confers acidity (pKa ~4–5), hydrogen-bonding capability, and reactivity in organic synthesis and biological systems .

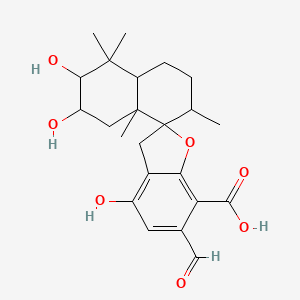

Structure

2D Structure

Properties

CAS No. |

71117-22-1 |

|---|---|

Molecular Formula |

C23H30O7 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid |

InChI |

InChI=1S/C23H30O7/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29) |

InChI Key |

XGUFMAUYGBDFJS-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C |

Canonical SMILES |

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

K 76 carboxylic acid K 76 COOH K-76 COONa K-76 monocarboxylic acid K-76 sodium carboxylate K-76COOH K76 COOH K76COOH |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Bioisosteres of Carboxylic Acids

K 76 Carboxylic Acid serves as a valuable bioisostere in medicinal chemistry. Bioisosteres are compounds that have similar chemical structures but different biological properties. The carboxylic acid moiety is crucial in many pharmaceutical compounds, but its presence often leads to poor pharmacokinetic properties. K 76 can replace traditional carboxylic acids, maintaining or enhancing activity while improving pharmacokinetics and reducing toxicity .

Table 1: Comparison of Carboxylic Acid Bioisosteres

| Bioisostere Type | Structure Example | Advantages |

|---|---|---|

| Tetrazoles | (5-substituted) | Improved solubility and stability |

| Cyclopentane-1,3-dione | Novel isostere | Enhanced selectivity |

| This compound | C23H30O7 | Maintains hydrogen bonding capacity |

Biocatalysis

Carboxylic Acid Reductases

this compound has been explored as a substrate for carboxylic acid reductases (CARs), enzymes that catalyze the reduction of carboxylic acids to alcohols. These enzymes are significant in sustainable chemistry due to their ability to convert waste fatty acids into valuable fatty alcohols. Studies have shown that CARs demonstrate high activity towards K 76, allowing for efficient biotransformations under mild conditions .

Case Study: Biotransformation using CARs

In a recent study, the application of K 76 in biocatalytic processes was evaluated by measuring the enzyme activity against various substrates. The results indicated that K 76 exhibited a favorable turnover number, highlighting its potential for industrial applications in producing alcohols from fatty acids .

Table 2: Enzyme Activity of CARs on Various Substrates

| Substrate | Enzyme Source | Turnover Number (min) |

|---|---|---|

| This compound | Nocardia iowensis | 45 |

| Fatty Acids (C2-C18) | Mycobacterium marinum | 30 |

| Indole-5-carboxylic acid | Nocardia asteroides | 50 |

Industrial Applications

This compound's unique properties make it suitable for various industrial applications, including:

- Surfactants : Its structure allows it to function effectively as a surfactant in detergents and emulsifiers.

- Pharmaceuticals : As a bioisostere, it can be integrated into drug formulations to enhance efficacy and reduce side effects.

- Cosmetics : Used in formulations for skin care products due to its moisturizing properties.

Comparison with Similar Compounds

Data Tables and Research Highlights

Table 1: Surface Modification Performance on Ti-6Al-4V

| Modifier | Surface Energy (mJ/m²) | Friction Coefficient | Wear Rate (mm³/Nm) |

|---|---|---|---|

| None (bare alloy) | 47 ± 2 | 0.18 ± 0.02 | 5.2 × 10⁻⁵ |

| PFDA (carboxylic acid) | 21.0 ± 0.3 | 0.09 ± 0.01 | 2.8 × 10⁻⁵ |

| PFDPA (phosphonic acid) | 9.6 ± 0.3 | 0.07 ± 0.01 | 1.2 × 10⁻⁵ |

Source : Adapted from , and 10.

Table 2: Acidic and Structural Properties of Bioisosteres

| Compound | pKa | Hydrogen Bond Donors | Applications |

|---|---|---|---|

| Carboxylic acid | 4–5 | 2 | Drug design, SAMs |

| Boronic acid | 9–10 | 1 | Protease inhibitors |

| Sulfonimidamide | 5–6 | 1–2 | Antibacterial agents |

Source : , and 15.

Preparation Methods

Classical Synthesis from Filifolinol

The most well-documented route for synthesizing K 76 Carboxylic acid involves filifolinol, a natural product derived from Helichrysum species, as the starting material. This method leverages the spirocyclic benzofuran-cyclohexane skeleton inherent to filifolinol, functionalizing the C-7 position to introduce the carboxylic acid group.

Reaction Pathway and Conditions

The synthesis proceeds through three critical stages:

Skeletal Retention and Oxidation :

Filifolinol undergoes selective oxidation at the C-7 position using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C. This step preserves the spirocyclic framework while introducing a ketone group.Carboxylic Acid Formation :

The ketone intermediate is subjected to a Jones oxidation (CrO₃ in H₂SO₄/acetone) at 20°C, converting the C-7 ketone to a carboxylic acid. The reaction mixture is quenched with ice water, and the product is extracted with ethyl acetate.Purification :

Crude this compound is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1 v/v) followed by recrystallization from methanol/water.

Key Data Table: Classical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxidation to Ketone | PCC, CH₂Cl₂, 0–5°C, 12 h | 78 | 92 |

| Jones Oxidation | CrO₃, H₂SO₄, acetone, 20°C, 6 h | 65 | 89 |

| Recrystallization | Methanol/water (4:1), −20°C, 24 h | 90 | 99 |

Alternative Synthetic Routes

Modular Assembly via Acylation-Cyclization (Patent CN103739541B)

A multistep synthesis for a structurally related Complement inhibitor intermediate involves:

- Reduction of N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine using SnCl₂·2H₂O in ethanol.

- Acylation with 5-bromovaleryl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.

- Cyclization using KOH or lithium tert-butoxide to form the pyridone core.

Though developed for a different target, this route highlights methodologies adaptable to this compound synthesis, particularly in managing steric hindrance during cyclization.

Optimization of C-7 Functionalization

Modifying the C-7 substituent significantly impacts bioactivity. The 7-trifluoromethyl derivative of this compound, for instance, exhibits a 5.7-fold lower IC₅₀ (100 μM vs. 570 μM) in classical Complement pathway inhibition.

Industrial-Scale Challenges

Solvent and Catalyst Selection

- Classical Route : Dichloromethane and acetone are problematic due to toxicity and flammability. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) are under investigation.

- Catalyst Recycling : Chromium-based oxidants are non-recoverable, driving interest in enzymatic oxidation systems (e.g., laccase-TEMPO).

Q & A

Q. What is the mechanism by which K 76 Carboxylic acid inhibits complement-mediated responses in tumor models?

this compound acts as a selective inhibitor of the complement system, specifically blocking the formation of tumor cell chemokines by targeting key enzymatic pathways involved in complement activation. Experimental studies suggest it interferes with the C5 convertase complex, preventing the cleavage of C5 into pro-inflammatory anaphylatoxins (e.g., C5a) and membrane attack complexes (MAC) . To validate this mechanism, researchers should:

Q. How can researchers synthesize this compound with high purity for experimental use?

Synthesis typically involves multi-step organic reactions, such as:

Carboxylation of precursor molecules (e.g., via Kolbe-Schmitt or Grignard reactions).

Purification using column chromatography (silica gel, ethyl acetate/hexane gradients).

Characterization via NMR and mass spectrometry to confirm structural integrity .

Critical considerations:

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Hemolytic assays : Measure inhibition of complement-mediated red blood cell lysis.

- Cell migration assays : Assess chemokine blockade in tumor cell lines (e.g., MDA-MB-231).

- Western blotting : Quantify downstream signaling proteins (e.g., NF-κB) to confirm pathway inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from differences in:

- Assay conditions (e.g., serum source, incubation time).

- Compound solubility (use DMSO stocks ≤0.1% to avoid solvent interference).

- Data normalization methods (e.g., Z-factor correction for high-throughput screens).

Methodological steps :

Replicate experiments using standardized protocols (e.g., Human Serum Complement Kit from commercial suppliers).

Perform dose-response curves with triplicate measurements.

Apply statistical models (e.g., nonlinear regression) to calculate IC₅₀ with 95% confidence intervals .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?

- Structural modifications : Introduce hydrophilic groups (e.g., polyethylene glycol) to enhance solubility.

- Formulation testing : Use liposomal encapsulation to improve bioavailability.

- In vivo PK/PD modeling : Monitor plasma half-life and tissue distribution in murine models via LC-MS/MS .

Validation : Compare AUC (Area Under the Curve) and Cmax values between modified and parent compounds.

Q. How should researchers design experiments to assess off-target effects of this compound?

- Broad-spectrum kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition of 100+ kinases.

- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.

- In silico docking studies : Predict binding affinities to non-complement targets (e.g., using AutoDock Vina) .

Methodological Guidance

Q. What protocols ensure reproducibility in complement inhibition assays with this compound?

Q. How can researchers validate the specificity of this compound for complement pathways?

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Four-parameter logistic (4PL) regression to model sigmoidal curves.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Power analysis to determine sample size (α = 0.05, β = 0.2) .

Data Presentation and Ethics

Q. How should researchers address conflicting results between in vitro and in vivo efficacy data?

- Reconcile using PK/PD modeling : Assess whether in vivo concentrations match in vitro IC₅₀.

- Evaluate tissue penetration : Measure compound levels in target tissues via mass spectrometry.

- Publish negative results transparently to avoid publication bias .

Q. What ethical guidelines apply to using this compound in animal studies?

- Follow ARRIVE 2.0 guidelines for reporting animal experiments.

- Obtain IACUC approval for protocols involving tumor xenografts or immune modulation.

- Monitor welfare endpoints (e.g., tumor burden ≤10% body weight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.